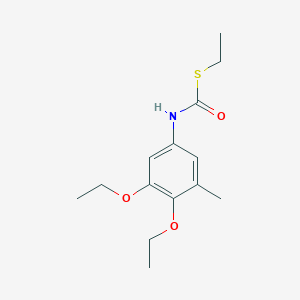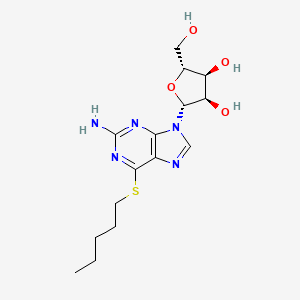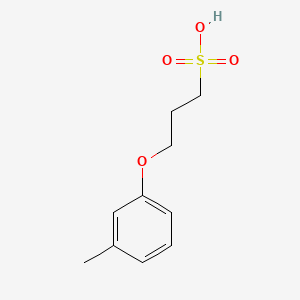
1-Propanesulfonic acid, 3-(3-methylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-(3-methylphenoxy)- is an organic compound with the molecular formula C10H14O4S. This compound contains a sulfonic acid group attached to a propyl chain, which is further connected to a 3-methylphenoxy group. The structure of this compound includes 29 bonds, 15 non-hydrogen bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 ether (aromatic), and 1 sulfonic acid group .
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-(3-methylphenoxy)- can be achieved through various methods. One common approach involves the reaction of 3-methylphenol with 1,3-propane sultone. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonic acid group. The reaction conditions often include moderate temperatures and the use of organic solvents to dissolve the reactants and products .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as crown ethers, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-(3-methylphenoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonic acid group to a sulfonate ester.
Common reagents and conditions used in these reactions include organic solvents, moderate to high temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanesulfonic acid, 3-(3-methylphenoxy)- has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a reagent in organic synthesis to introduce sulfonic acid groups into target molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways involving sulfonic acid derivatives.
Industry: In industrial applications, the compound is used as an intermediate in the production of surfactants, detergents, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-(3-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The sulfonic acid group in the compound can form strong hydrogen bonds and ionic interactions with various biological molecules, such as proteins and enzymes. These interactions can modulate the activity of the target molecules and influence biochemical pathways .
The compound’s aromatic ring and ether linkage also contribute to its binding affinity and specificity towards certain molecular targets. The overall mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-(3-methylphenoxy)- can be compared with other similar compounds, such as:
3-Hydroxy-1-propanesulfonic acid: This compound contains a hydroxyl group instead of a phenoxy group, which affects its reactivity and applications.
3-(N-morpholino)propanesulfonic acid:
3-(Cyclohexylamino)propanesulfonic acid: This compound contains a cyclohexylamine moiety, which influences its chemical properties and applications.
Properties
CAS No. |
85163-60-6 |
|---|---|
Molecular Formula |
C10H14O4S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
3-(3-methylphenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H14O4S/c1-9-4-2-5-10(8-9)14-6-3-7-15(11,12)13/h2,4-5,8H,3,6-7H2,1H3,(H,11,12,13) |
InChI Key |
IJEDTGORQKFKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


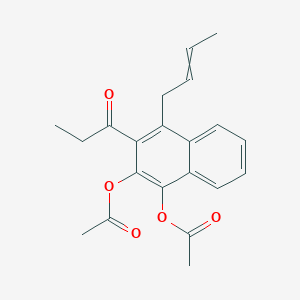
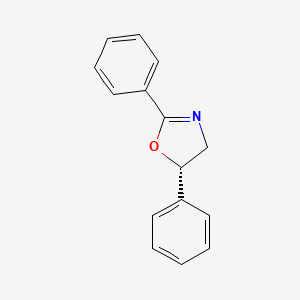
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
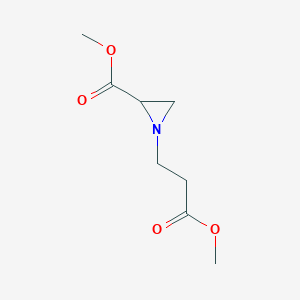
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
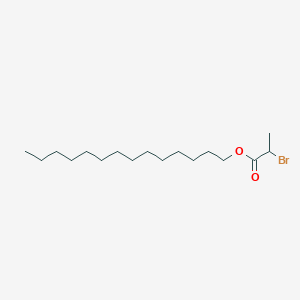
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)

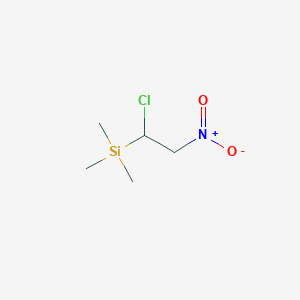
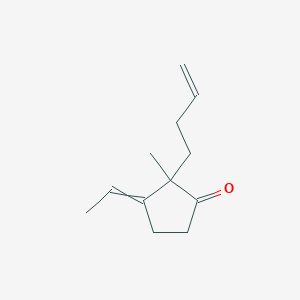

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
